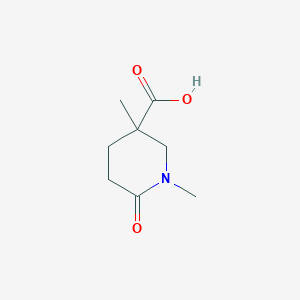

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

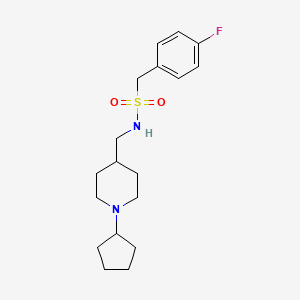

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 . It is a powder at room temperature .

Physical And Chemical Properties Analysis

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 171.2 .Aplicaciones Científicas De Investigación

Lanthanide-Organic Frameworks

The study by Liu et al. (2009) discusses the synthesis of lanthanide-organic coordination polymeric networks using 6-hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These frameworks possess unique three-dimensional architectures and are proposed to have potential applications in magnetism and possibly in catalysis due to their structural properties (Liu et al., 2009).

Dye-Sensitized Solar Cells (DSCs)

Constable et al. (2009) synthesized copper(I) complexes with ligands derived from 6,6'-disubstituted-2,2'-bipyridine dicarboxylic acids for use in copper-based dye-sensitized solar cells. The study highlights the potential of such complexes in improving the efficiency of DSCs, indicating a potential application area for related carboxylic acid compounds in renewable energy technologies (Constable et al., 2009).

Fermentation and Biosynthesis

Kurz↦kowski et al. (1990) examined the role of 6-oxopiperidine-2-carboxylic acid in fermentations of Penicillium chrysogenum, highlighting its accumulation during penicillin G biosynthesis. This study illustrates the importance of such compounds in the fermentation process and their potential role in optimizing antibiotic production (Kurz↦kowski et al., 1990).

Esterification and Lactonization

Inanaga et al. (1979) developed a rapid esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, which was applied to the synthesis of large-ring lactones. This methodology indicates the utility of specific carboxylic acids in synthetic chemistry, particularly in the synthesis of cyclic compounds and esterification processes (Inanaga et al., 1979).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1,3-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(7(11)12)4-3-6(10)9(2)5-8/h3-5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIBNZIXJRYTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N(C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2658439.png)

![2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2658451.png)